physical and chemical properties of tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate
physical and chemical properties of tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate (CAS: 849106-92-9). This chiral pyrrolidine derivative is a valuable building block in modern medicinal chemistry, recognized for its role in constructing complex molecular architectures with specific stereochemical requirements. This document details its physicochemical characteristics, provides a representative synthetic protocol via reductive amination, outlines methods for its analytical characterization including chiral High-Performance Liquid Chromatography (HPLC), and discusses its chemical reactivity and applications in drug discovery. All protocols and data are presented with the aim of providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its non-planar, sp³-rich structure allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets. The specific compound, tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate, combines several key features: a defined stereocenter at the C3 position, a secondary amine for further functionalization, and a tert-butyloxycarbonyl (Boc) protecting group that ensures stability and facilitates controlled reactivity in multi-step syntheses.
This guide serves as a centralized repository of technical information for this key synthetic intermediate. It moves beyond a simple cataloging of data to explain the causality behind experimental choices, providing field-proven insights into its synthesis and analysis.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, reactivity, and formulation. The data for tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate are summarized below. It is important to note that while the molecular formula and weight are exact, some physical properties like boiling point are predicted values based on computational models, as experimental data is not widely published.
| Property | Value | Source |
| CAS Number | 849106-92-9 | [2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.3 g/mol | [3] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred |
| Predicted Boiling Point | 287.1 ± 33.0 °C (at 760 mmHg) | [3] |
| Predicted Density | 1.01 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 10.22 ± 0.20 (for the secondary amine) | [3] |
| SMILES | CCN[C@H]1CN(C(OC(C)(C)C)=O)CC1 | Inferred |
| InChI Key | Inferred from structure | Inferred |
Synthesis and Purification
The most direct and widely employed method for synthesizing 3-amino-pyrrolidine derivatives is the reductive amination of a corresponding ketone. This one-pot reaction is efficient and leverages readily available starting materials.
Synthetic Pathway: Reductive Amination
The synthesis involves the reaction of tert-butyl (S)-3-oxopyrrolidine-1-carboxylate with ethylamine to form an intermediate iminium ion, which is then reduced in situ by a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB).
Rationale for Reagent Selection
-
Starting Material : Tert-butyl (S)-3-oxopyrrolidine-1-carboxylate is a common chiral building block, accessible through various established synthetic routes.[2]
-
Reducing Agent : Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations.[4] Unlike stronger reducing agents like sodium borohydride, STAB is mild enough that it will not reduce the starting ketone but is sufficiently reactive to reduce the intermediate iminium ion.[4] This chemoselectivity allows for a one-pot procedure, improving efficiency and yield.[4]
Representative Experimental Protocol
This is a representative protocol based on established chemical principles for reductive amination.
-
Reaction Setup : To a solution of tert-butyl (S)-3-oxopyrrolidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M) in a round-bottom flask, add ethylamine (1.5 eq, typically as a solution in THF or ethanol).
-
Iminium Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up : Once the reaction is complete (typically 4-12 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Spectroscopic Analysis (Hypothetical Data)
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¹H NMR (CDCl₃, 400 MHz) :
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δ ~3.2-3.8 (m, 4H) : Protons on the pyrrolidine ring adjacent to the nitrogen atoms.
-
δ ~2.8-3.0 (m, 1H) : Proton on the C3 carbon (methine proton).
-
δ ~2.6 (q, 2H) : Methylene protons of the ethyl group.
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δ ~1.8-2.2 (m, 2H) : Protons on the C4 carbon of the pyrrolidine ring.
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δ 1.46 (s, 9H) : Methyl protons of the tert-butyl (Boc) group.
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δ ~1.1 (t, 3H) : Methyl protons of the ethyl group.
-
-
¹³C NMR (CDCl₃, 101 MHz) :
-
δ ~154 : Carbonyl carbon of the Boc group.
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δ ~79 : Quaternary carbon of the Boc group.
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δ ~55-60 : Carbons of the pyrrolidine ring (C3, C5).
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δ ~44-50 : Carbons of the pyrrolidine ring (C2).
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δ ~42 : Methylene carbon of the ethyl group.
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δ ~30-35 : Methylene carbon of the pyrrolidine ring (C4).
-
δ 28.4 : Methyl carbons of the Boc group.
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δ ~15 : Methyl carbon of the ethyl group.
-
-
Mass Spectrometry (ESI+) :
-
m/z : Expected [M+H]⁺ = 215.18.
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Chromatographic Purity and Enantiomeric Excess
The assessment of enantiomeric excess (e.e.) is critical for a chiral molecule. This is typically achieved using chiral HPLC.
Representative Chiral HPLC Protocol
This is a representative protocol based on established methods for separating pyrrolidine derivatives.[5][6]
-
Column Selection : A polysaccharide-based chiral stationary phase (CSP) is highly recommended. Columns such as Daicel Chiralpak® IA, IB, or IC, or Phenomenex Lux® Cellulose or Amylose series are excellent starting points.[5]
-
Mobile Phase Screening :
-
Normal Phase Mode : Start with a mobile phase of n-Hexane/Isopropanol (90:10 v/v). To improve peak shape for the basic amine, a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) should be added.
-
Reversed-Phase Mode : A mobile phase of Acetonitrile/Water with a buffer (e.g., ammonium bicarbonate) can also be effective.
-
-
Method Parameters :
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 210-220 nm (where the carbamate absorbs) or Evaporative Light Scattering Detector (ELSD) if UV response is poor.
-
-
Analysis : Inject a sample of the racemic compound to determine the retention times of both the (S) and (R) enantiomers. Subsequently, inject the synthesized sample to integrate the peak areas and calculate the enantiomeric excess.
Chemical Reactivity and Stability
-
Boc Group : The tert-butyloxycarbonyl (Boc) group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the pyrrolidine ring nitrogen for further reactions.
-
Secondary Amine : The ethylamino group is a nucleophile and can participate in reactions such as acylation, alkylation, and arylation, making it a versatile handle for introducing further molecular diversity.
-
Stability and Storage : The compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere at 2-8 °C to prevent potential degradation from atmospheric moisture and CO₂.
Applications in Drug Discovery
Tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its ability to introduce a specific chiral fragment into a larger molecule. The 3-aminopyrrolidine motif is found in a variety of therapeutic candidates targeting different disease areas, including but not limited to:
-
Kinase Inhibitors : The pyrrolidine ring can serve as a scaffold to orient functional groups that interact with the ATP-binding pocket of various kinases.
-
GPCR Ligands : The defined stereochemistry is crucial for selective binding to G-protein coupled receptors.
-
Antiviral and Antibacterial Agents : The nitrogen-containing heterocycle is a common feature in agents designed to interfere with microbial enzymes or structural components.
The presence of the ethylamino group allows for the extension of the molecule into different vectors, exploring the pharmacophore space as required by the specific drug design hypothesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar Boc-protected aminopyrrolidines suggests the following precautions:
-
Hazard Classification : May cause skin irritation, serious eye irritation, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8]
-
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]
Conclusion
Tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate is a well-defined chiral building block with significant potential in the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its known and predicted properties, a robust and logical synthetic strategy, and a clear workflow for its analytical characterization. By understanding the principles behind its synthesis and analysis, researchers can confidently and efficiently incorporate this valuable intermediate into their drug discovery programs.
References
- Kishida Chemical Co., Ltd. (2023). Safety Data Sheet for (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate.
- BenchChem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
-
PubChem. (n.d.). tert-butyl (3S)-3-hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved March 17, 2026, from [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet for a related pyrrolidine derivative. This is a representative source for general hazards of the chemical class.
-
MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1922. Available at: [Link]
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MDPI. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules. Available at: [Link]
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MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules. Available at: [Link]
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MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]
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precisionFDA. (n.d.). TERT-BUTYL 3-(DIMETHYLAMINO)PYRROLIDINE-1-CARBOXYLATE. Retrieved March 17, 2026, from [Link]
- Royal Society of Chemistry. (2014). Supplementary Information for a Green Chemistry publication.
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MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. Available at: [Link]
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OpenBU. (2011). Reductive Amination Reaction. Boston University. Available at: [Link]
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